molecular formula C8H13NO2 B13169131 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one

3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one

Cat. No.: B13169131
M. Wt: 155.19 g/mol
InChI Key: CKDNVRRVXWEMBO-UHFFFAOYSA-N
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Description

3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one is an organic compound that features both an amino group and a dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one typically involves the reaction of 3,4-dihydro-2H-pyran with an appropriate amine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, imines, alcohols, and various substituted amino derivatives .

Scientific Research Applications

3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the pyran ring can provide structural stability and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(3,4-dihydro-2H-pyran-6-yl)propan-1-one: Similar structure but with the amino group at a different position.

    3,4-Dihydro-2H-pyran-2-one derivatives: Compounds with similar pyran rings but different functional groups.

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: A compound with a similar pyran ring but different substituents.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-one

InChI

InChI=1S/C8H13NO2/c9-4-3-8(10)7-2-1-5-11-6-7/h6H,1-5,9H2

InChI Key

CKDNVRRVXWEMBO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=COC1)C(=O)CCN

Origin of Product

United States

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